Piperazine, 1-(5-nitro-3-pyridinyl)-
Description
Piperazine, 1-(5-nitro-3-pyridinyl)-, is a heterocyclic compound featuring a piperazine ring (a six-membered diamine) substituted at the 1-position with a 5-nitro-3-pyridinyl group. The pyridine ring introduces aromaticity and basicity, while the nitro group (-NO₂) at the 5-position on the pyridine ring acts as a strong electron-withdrawing substituent. This structural configuration influences the compound’s electronic properties, solubility, and interactions with biological targets.
Properties
CAS No. |
1211533-68-4 |
|---|---|
Molecular Formula |
C9H12N4O2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
1-(5-nitropyridin-3-yl)piperazine |
InChI |
InChI=1S/C9H12N4O2/c14-13(15)9-5-8(6-11-7-9)12-3-1-10-2-4-12/h5-7,10H,1-4H2 |
InChI Key |
WDNKAEMQYMGFRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CN=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(5-nitro-3-pyridinyl)- typically involves the nucleophilic substitution reaction of 5-bromo-2-nitropyridine with piperazine. The reaction is carried out in a mixed solvent of an alcohol organic solvent and water, using an acid as a catalyst . The reaction conditions are optimized to achieve high purity and yield.
Industrial Production Methods
For industrial production, the process involves the catalytic hydrogenation of the nitro group to form the corresponding amine, followed by protection of the piperazine nitrogen with a tert-butyl group. This method is advantageous due to its simplicity, high yield, and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(5-nitro-3-pyridinyl)- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation is commonly used to reduce the nitro group.
Substitution: Reactions typically involve halogenated pyridines and piperazine under basic conditions.
Major Products
The major products formed from these reactions include various substituted piperazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly urease inhibitors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Piperazine, 1-(5-nitro-3-pyridinyl)- exerts its effects involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the breakdown of urea into ammonia and carbamate . This interaction is facilitated by the nitropyridine moiety, which forms favorable interactions with the enzyme’s active site.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The activity of piperazine derivatives is highly dependent on the substituent’s position, electronic nature, and ring system. Below is a comparative analysis of key analogues:
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
- Structure : Features a trifluoromethyl (-CF₃) group at the meta position of a benzene ring.
- Activity : High selectivity for 5-HT1B serotonin receptors, with moderate affinity for 5-HT1A receptors. The -CF₃ group enhances lipophilicity and receptor binding .
- Key Difference : Unlike the target compound, TFMPP lacks the pyridine ring and nitro group. The benzene ring’s electron-deficient nature due to -CF₃ contrasts with the pyridine ring’s inherent electron-withdrawing nitrogen.
1-(5-Nitro-2-Pyridinyl)piperazine
- Structure : Positional isomer of the target compound, with the nitro group at the 2-position on pyridine.
- Activity: Limited direct data, but positional changes in nitro groups can alter dipole moments and hydrogen-bonding capacity. For example, 2-nitro substitution may reduce steric hindrance compared to 3-nitro .
1-(3-Chlorophenyl)piperazine (mCPP)
- Structure : Chlorine substituent at the meta position of benzene.
- Activity: Moderate antitumor activity (e.g., GP < 80% for some cancer cell lines) but lower potency compared to nitro-substituted derivatives. The chloro group is less electron-withdrawing than -NO₂, resulting in weaker receptor interactions .
Kinase Inhibition (PI3Kδ)
- Target Compound : Piperazine’s six-membered ring enhances PI3Kδ inhibition compared to five-membered amines (e.g., pyrrolidine). The 5-nitro-3-pyridinyl group likely optimizes binding via hydrogen bonding and π-stacking in the kinase’s active site .
- Comparison with TFMPP : While TFMPP targets serotonin receptors, the nitro-pyridinyl group in the target compound suggests divergent applications, such as anticancer or anti-inflammatory therapies.
Cytotoxicity and Antitumor Activity
- Target Compound : Nitro groups are associated with pro-drug activation (e.g., nitroreductase-mediated conversion to cytotoxic species). This property may enhance cytotoxicity in cancer cells, as seen in analogues like 1-(4-chlorobenzhydryl)piperazine derivatives .
- Comparison with mCPP : The nitro group’s stronger electron-withdrawing effect may improve DNA intercalation or topoisomerase inhibition compared to chloro substituents .
Pharmacological and Physicochemical Properties
| Compound | LogP (Predicted) | Solubility | Key Targets | Selectivity |
|---|---|---|---|---|
| Piperazine, 1-(5-nitro-3-pyridinyl)- | 1.2–1.5 (moderate) | Low (aqueous) | PI3Kδ, 5-HT receptors | Moderate (kinase vs. receptor) |
| TFMPP | 2.8–3.2 (high) | Very low | 5-HT1B, 5-HT1A | High (5-HT1B) |
| 1-(5-Nitro-2-pyridinyl)piperazine | 0.9–1.3 | Moderate | Hypothetical kinase | Data lacking |
| mCPP | 2.0–2.4 | Low | 5-HT2C, antitumor | Low to moderate |
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